7-Azabicyclo[4.2.0]octan-2-one
Overview
Description
7-Azabicyclo[4.2.0]octan-2-one is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis : A study by Mahía et al. (2017) demonstrated a diastereoselective approach to synthesizing 7-azabicyclo[3.2.1]octane derivatives, highlighting a new route for asymmetric synthesis from chiral α-hydroxyaldehyde derivatives (Mahía et al., 2017).
Methodology for Constructing Derivatives : Akritopoulou‐Zanze et al. (2007) reported a novel methodology for constructing 3-azabicyclo[4.2.0]octan-4-one derivatives, which is capable of creating up to five stereocenters, showcasing the compound's versatility in chemical synthesis (Akritopoulou‐Zanze et al., 2007).
Structure-Activity Relationships : Fernández et al. (1992) studied the structures of various 7-azabicyclo[4.2.0]octane derivatives, providing insights into conformations, energies, and charge distributions. This research is crucial for understanding the compound's role as a β-lactamase inhibitor (Fernández et al., 1992).
Synthesis of Novel Compounds : Curtis et al. (2006) explored the synthesis of 8-azabicyclo[3.2.1]oct-3-en-2-ones, providing valuable knowledge for the development of new chemical entities (Curtis et al., 2006).
Application in Alcohol Oxidation : Toda et al. (2023) identified the optimal framework for hydroxylamines in copper-cocatalyzed aerobic alcohol oxidation, utilizing derivatives of 7-azabicyclo[4.2.0]octane. This application demonstrates the compound's utility in oxidation reactions (Toda et al., 2023).
Antimicrobial and Anticancer Activities : Kayarmar et al. (2014) synthesized novel 7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues and evaluated their antimicrobial and anticancer activities. This research signifies the potential biomedical applications of the compound (Kayarmar et al., 2014).
Properties
IUPAC Name |
7-azabicyclo[4.2.0]octan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-3-1-2-6-5(7)4-8-6/h5-6,8H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBMFBUOPWWTRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CN2)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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